molecular formula C9H8N4O2 B3115448 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 20964-55-0

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B3115448
CAS No.: 20964-55-0
M. Wt: 204.19 g/mol
InChI Key: VUIKYRBPWMVBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione ( 20964-55-0) is a chemical compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol . As a substituted 1,3,5-triazine derivative, this scaffold is of significant interest in medicinal chemistry and drug discovery research . The 1,3,5-triazine core is a versatile pharmacophore, known for its role in various bioactive molecules, including anticonvulsants like Lamotrigine, and is a common building block for developing novel therapeutic agents . Researchers utilize this and related triazine derivatives as key intermediates in the design and synthesis of compounds for biological evaluation, such as high-affinity ligands for neurological targets (e.g., the 5-HT7 receptor) and potential anticancer agents . The specific structural features of this compound, including the phenylamino substitution, make it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-anilino-1H-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIKYRBPWMVBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274895
Record name NSC514237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20964-55-0
Record name NSC514237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC514237
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with aniline under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms of cyanuric chloride are replaced by the phenylamino group. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective substitution of the chlorine atoms .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenylamino group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C9H8N4O2
Molecular Weight: 204.1854 g/mol
CAS Number: 20964-55-0

The compound features a triazine ring with a phenylamino group and two carbonyl groups at the 2 and 4 positions. This unique structure contributes to its reactivity and biological activity.

Medicinal Chemistry

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione has been investigated for its potential therapeutic properties:

  • Anticancer Activity: The compound exhibits inhibitory effects on cancer cell proliferation. Studies have shown that it induces apoptosis in various cancer cell lines by targeting specific molecular pathways involved in tumorigenesis.
  • Enzyme Inhibition: It has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), with an IC50 value of 0.002 µM. This enzyme is crucial for DNA synthesis and cell division, making it a target for cancer therapy.
  • Antimicrobial Properties: Research indicates that this compound possesses bactericidal effects against several pathogens. Its mechanism may involve disruption of microbial metabolic processes.

Agriculture

The compound's properties make it a candidate for use in agricultural applications:

  • Herbicides and Pesticides: Due to its ability to inhibit specific enzymes in plants and pests, derivatives of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione are being explored as potential herbicides or fungicides .

Materials Science

The unique chemical structure allows for the development of advanced materials:

  • Polymer Synthesis: The compound can serve as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability or conductivity .
  • Coatings and Adhesives: Its reactivity can be harnessed to create coatings that exhibit protective or functional properties in various industrial applications .

Case Study 1: Anticancer Research

A study conducted on the effects of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione on breast cancer cells demonstrated significant inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This finding supports the potential for developing targeted therapies based on this compound.

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties, researchers tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that lower concentrations effectively inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in a disease pathway, thereby reducing the progression of the disease .

The molecular targets and pathways involved in the compound’s mechanism of action are still under investigation. preliminary studies suggest that it may interact with key signaling pathways, such as the NF-kB inflammatory pathway, and modulate the expression of specific genes involved in inflammation and cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine-Dione Core

The biological and physicochemical properties of triazine-dione derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Applications References
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione Phenylamino (C₆H₅NH-) at position 6 Likely moderate polarity; potential π-π stacking due to aromatic substituent Hypothesized for pharmaceutical use (e.g., CNS targets)
6-(meta-Tolyloxy)-1-(2,4,5-trifluorobenzyl)-1,3,5-triazine-2,4(1H,3H)-dione (29) meta-Tolyloxy (3-CH₃C₆H₄O-) and 2,4,5-trifluorobenzyl Melting point: 161°C; high crystallinity; NMR-confirmed purity Intermediate in antiviral drug synthesis (e.g., SARS-CoV-2 protease inhibitors)
3-(tert-Butyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione (9) tert-Butyl (C(CH₃)₃) and ethylthio (C₂H₅S-) Melting point: N/A; HRMS-ESI m/z 230.0952 [M+H]+ Precursor for non-covalent protease inhibitors (e.g., S-217622)
6-Amino-3-phenyl-1,3,5-triazine-2,4(1H,3H)-dione Amino (-NH₂) and phenyl (C₆H₅) Molecular weight: 204.19; purity unspecified Research chemical with unexplored bioactivity
Hexazinone (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione) Cyclohexyl, dimethylamino, and methyl groups Regulatory tolerance in agriculture (0.09 ppm in milk) Herbicide; metabolized to bioactive derivatives
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dithione Phenylamino with thione (C=S) groups Higher lipophilicity vs. dione analogs Polymerization inhibitor in plastics manufacturing

Key Structural and Functional Differences

  • In contrast, ethylthio (compound 9) or tolyloxy (compound 29) groups introduce steric bulk and alter electronic distribution, impacting binding affinity in protease inhibitors . Thione analogs (e.g., dithione in ) exhibit reduced hydrogen-bonding capacity compared to diones but increased lipophilicity, making them suitable for industrial applications.
  • Thermal Stability :

    • Fluorinated benzyl groups (compound 29 ) and tert-butyl substituents (compound 9 ) improve thermal stability, as evidenced by high melting points (e.g., 161°C for 29 ) .
  • Biological Activity: Hexazinone’s dimethylamino and cyclohexyl groups enable herbicidal activity by inhibiting plant photosynthesis, while triazine-diones with aromatic substituents (e.g., phenylamino) are theorized to interact with CNS targets like 5-HT2 receptors .

Biological Activity

6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a member of the triazine family, characterized by its unique phenylamino substitution. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of cyanuric chloride with aniline. This nucleophilic substitution reaction is conducted under controlled conditions to ensure selectivity and yield. The compound exhibits a triazine ring structure with a phenylamino group that enhances its biological properties.

The biological activity of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may inhibit key enzymes involved in disease pathways, such as topoisomerases and kinases associated with cancer progression.

Biological Activity Overview

Research has demonstrated that 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione exhibits various biological activities:

  • Antitumor Activity : Several studies have reported that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 values against HepG2 (20.53 µM) and MCF-7 (129 µM) cell lines indicate potent anticancer activity .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of thymidine phosphorylase and topoisomerase IIa:
    • IC50 values for enzyme inhibition range from micromolar to nanomolar levels depending on the specific derivative tested .
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways by interacting with NF-kB signaling .

Comparative Analysis

To better understand the potential of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione in comparison to similar compounds, the following table summarizes key findings:

CompoundActivity TypeIC50 ValuesNotes
6-(Phenylamino)-1,3,5-triazine-2,4-dioneAntitumorHepG2: 20.53 µMSignificant cytotoxicity observed
HexamethylmelamineAntitumorVariesUsed clinically for lung and ovarian cancer
2-Amino-4-morpholino-1,3,5-triazineAntitumorVariesExhibits similar antitumor properties
HydroxymethylpentamethylmelamineAntitumorVariesMajor active form in clinical settings

Case Studies

Recent studies have highlighted the effectiveness of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione as follows:

  • Case Study 1 : A study investigating the compound's effect on MDA-MB-231 breast cancer cells demonstrated a marked reduction in angiogenesis markers such as VEGF and MMP-9 .
  • Case Study 2 : Another research effort focused on its role as an enzyme inhibitor revealed a mixed-type inhibition mechanism against thymidine phosphorylase .

Q & A

Q. What are the key spectroscopic techniques for verifying the purity and structural integrity of 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione?

  • Answer : Researchers should employ a combination of IR spectroscopy (to confirm functional groups like NH and carbonyl stretches), 1H/13C NMR (to validate phenyl and triazine ring substituents), and mass spectrometry (to confirm molecular weight). For example, IR spectra of triazine derivatives often show peaks at ~1700 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) . Thin-layer chromatography (TLC) with UV visualization can monitor reaction progress and purity during synthesis .

Q. How can synthetic routes for 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione be optimized for reproducibility?

  • Answer : Standardized protocols involve cyclocondensation of phenylurea derivatives with cyanuric chloride under controlled pH and temperature. Solvent selection (e.g., DMF or THF) and stoichiometric ratios of reagents are critical. For instance, Khan et al. (2016) achieved high yields by maintaining anhydrous conditions and slow addition of phenylamine precursors to avoid side reactions .

Q. What structural features influence the compound’s stability under ambient conditions?

  • Answer : The phenylamino group at position 6 enhances stability through resonance effects, while the triazine ring’s electron-deficient nature makes it susceptible to hydrolysis in acidic/basic environments. Storage in inert atmospheres (argon) and desiccated conditions is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazine derivatives?

  • Answer : Discrepancies often arise from variations in substituent positioning (e.g., phenyl vs. methyl groups), assay conditions (cell lines, enzyme isoforms), or pharmacokinetic factors. For example, 6-(2-Amino-phenyl) derivatives exhibit anticonvulsant activity in rodent models, while dimethylamino substitutions show stronger binding to d-amino acid oxidase . Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. in vivo efficacy studies) is critical .

Q. What methodologies are recommended for studying the compound’s interaction with kinase targets?

  • Answer : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while molecular docking simulations (e.g., AutoDock Vina) predict binding poses. Modifications at the triazine ring’s 2- and 4-positions significantly alter selectivity; for instance, morpholino substitutions enhance isoform-specific kinase inhibition .

Q. How can reaction mechanisms for triazine ring functionalization be experimentally validated?

  • Answer : Isotopic labeling (e.g., 15N or 13C at the triazine core) combined with NMR kinetics tracks substituent incorporation. For example, Hin et al. (2015) used 31P NMR to monitor phosphorylation intermediates in triazine-based inhibitors . Computational DFT studies further elucidate transition states and regioselectivity .

Q. What strategies mitigate challenges in crystallizing 6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione for X-ray studies?

  • Answer : Slow vapor diffusion (e.g., ether into DCM solutions) promotes crystal growth. The planar triazine ring often forms hydrogen-bonded dimers (N–H⋯O), as observed in X-ray structures of analogous compounds . Co-crystallization with stabilizing ligands (e.g., crown ethers) may improve lattice packing .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., Gaussian for IR/NMR simulations) to confirm assignments .
  • Contradiction Management : Use meta-analysis frameworks to reconcile biological data, emphasizing variables like assay sensitivity and compound solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Reactant of Route 2
6-(Phenylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.